molecular formula C10H15NS B093309 N-tert-Butylbenzenesulfenamide CAS No. 19117-31-8

N-tert-Butylbenzenesulfenamide

Cat. No. B093309
CAS RN: 19117-31-8
M. Wt: 181.3 g/mol
InChI Key: AAQBFMPKCDTAJD-UHFFFAOYSA-N
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Description

N-tert-Butylbenzenesulfenamide is a chemical compound that has been studied for its potential use in various chemical reactions and as an intermediate in the synthesis of other compounds. It has been shown to catalyze the oxidation of alcohols to their corresponding carbonyl compounds efficiently, without damaging functional groups in the alcohols . This compound has also been used in the synthesis of N-tert-butylbenzothiazole-2-sulphenamide (TBBS), a substance with applications in the rubber industry .

Synthesis Analysis

The synthesis of N-tert-Butylbenzenesulfenamide involves the condensation of tert-butanesulfinamide with aldehydes and ketones, yielding a variety of N-tert-butanesulfinyl imines . These imines serve as versatile intermediates for the asymmetric synthesis of amines. Additionally, TBBS, a related compound, can be synthesized through an oxidative condensation of 2-mercaptobenzothiazole and tert-butylamine, with electrosynthesis being an efficient method for its production .

Molecular Structure Analysis

The molecular structure of compounds related to N-tert-Butylbenzenesulfenamide, such as unsymmetric 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene, has been analyzed to show that the introduction of tert-butyl side groups can effectively increase interchain distance and decrease intermolecular forces . This structural modification leads to materials with desirable properties such as low dielectric constants and high organosolubility.

Chemical Reactions Analysis

N-tert-Butylbenzenesulfenamide has been shown to catalyze the oxidation of alcohols using N-chlorosuccinimide, with the formation of N-tert-butylbenzenesulfinimidoyl chloride as a key intermediate . This reaction proceeds under mild conditions, which is particularly beneficial for the oxidation of alcohols that form labile aldehydes. The compound also plays a role in the synthesis of TBBS, which is used as a vulcanization accelerator in the rubber industry .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-tert-Butylbenzenesulfenamide and its derivatives have been explored through various techniques. For instance, the novel ynamide compound bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide, which is structurally related, has been characterized by X-ray diffraction, NMR, UV-fluorescence spectroscopy, and thermal analysis . These studies provide insights into the stability, electronic structure, and thermal behavior of such compounds. Additionally, the luminescent properties of metal complexes with related sulfonamide ligands have been investigated, showing potential for use in electroluminescent devices .

Scientific Research Applications

  • Catalysis in Alcohol Oxidation : It catalyzes the oxidation of primary and secondary alcohols to aldehydes and ketones, using N-chlorosuccinimide, potassium carbonate, and molecular sieves. This method preserves functional groups in alcohols and is effective for alcohols forming labile aldehydes due to its mild conditions. The mechanism involves chlorination of N-tert-butylbenzenesulfenamide, forming a key species that oxidizes alcohols to carbonyl products (Matsuo et al., 2003); (Mukaiyama et al., 2001).

  • Stability and Oxidation Catalysts : It has been used in the design of sulfonamide-substituted iron phthalocyanine, considering factors like solubility and stability. This compound shows remarkable stability under oxidative conditions and is used in the oxidation of cyclohexene and styrene (Işci et al., 2014).

  • Oxidative Synthesis Applications : N-tert-Butylbenzenesulfenamide aids in the oxidative synthesis of peresters and amides using N-heterocyclic carbene catalysis and N-fluorobenzenesulfonimide as an oxidant. This process occurs at room temperature, demonstrating high yield and broad substrate scope (Xie et al., 2016).

  • Immunomodulatory Activity : Derivatives of 2-amino-4,6-di-tert-butylphenol, a related compound, show antiviral properties and regulate organic radicals. The immunomodulatory activity of these derivatives has been evaluated, showing effects on the viability and functional potential of human peripheral blood lymphocytes (Nizheharodava et al., 2020).

  • Quantum-Chemical Calculations : Theoretical calculations have been applied to synthetized N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide compounds to define their optimized state, predict free energy, and distinguish molecular orbitals for spectrum formation (Peiming et al., 2022).

  • Neurotoxicity Evaluation : N-Butylbenzenesulfonamide, another related compound, has been assessed for neurotoxicity in rats. Although it is widely used as a plasticizer, the study found no evidence of neurotoxicity or peripheral nerve lesions in a 4-week exposure regimen (Rider et al., 2012).

  • Synthetic Applications : It has been used in the synthesis of alkylating agents for acids, alcohols, and phenols, demonstrating chemoselectivity in SNAAP alkylations (substitution, nucleophilic of acids, alcohols, and phenols) and offering a method for direct ethylation (Maricich et al., 2013).

  • Genotoxicity Studies : Studies on methyl-tert-butyl ether, benzene, toluene, ethylbenzene, and xylene have shown that these chemicals, including tert-butylbenzene derivatives, induce DNA damage in human lymphocytes. This effect could be due to DNA strand breaks or oxidative base modification (Chen et al., 2008).

Safety And Hazards

“N-tert-Butylbenzenesulfenamide” is associated with some safety hazards. It has been assigned the GHS07 pictogram and its signal word is "Warning" . The hazard statements include H302 . The precautionary statements include P280; P305+P351+P338 .

properties

IUPAC Name

2-methyl-N-phenylsulfanylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-10(2,3)11-12-9-7-5-4-6-8-9/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQBFMPKCDTAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457904
Record name N-tert-Butylbenzenesulfenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butylbenzenesulfenamide

CAS RN

19117-31-8
Record name N-tert-Butylbenzenesulfenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
J Matsuo, D Iida, H Yamanaka, T Mukaiyama - Tetrahedron, 2003 - Elsevier
N-tert-Butylbenzenesulfenamide (1)-catalyzed oxidation of various primary and secondary alcohols to the corresponding aldehydes and ketones was efficiently carried out by using N-…
Number of citations: 92 www.sciencedirect.com
H Kitagawa, T Mukaiyama - Chemical and pharmaceutical bulletin, 2002 - jstage.jst.go.jp
5 0 1.0 Trace a) Determined by GC-analysis. rt: room temperature. results were obtained when aromatic solvents were used (Entry 5, 6) while acetonitrile, diethylether, and …
Number of citations: 10 www.jstage.jst.go.jp
T Mukaiyama, J Matsuo, D Iida, H Kitagawa - Chemistry letters, 2001 - journal.csj.jp
… and secondary alcohols were smoothly oxidized to the corresponding carbonyl compounds with N-chlorosuccinimide by using a catalytic amount of N-tert-butylbenzenesulfenamide (1) …
Number of citations: 57 www.journal.csj.jp
J Matsuo - Journal of Synthetic Organic Chemistry, Japan, 2004 - jstage.jst.go.jp
… That is, catalytic oxidation of various alcohols is efficiently performed by using a catalytic amount of N-tert-butylbenzenesulfenamide(2) and a stoichiometric amount of N-…
Number of citations: 13 www.jstage.jst.go.jp
BF Mirjalili, A Bamoniri, HR Akrami - Digest J. Nanomat. Biostruct, 2009 - chalcogen.ro
… and more attention has been paid to the replacement of the traditional oxidation agents with positive halogen compounds such as I2/TEMPO [12], NCS/N-tert-butylbenzenesulfenamide,[…
Number of citations: 3 chalcogen.ro
M Jun-ichi, K Hiroki, I Hiroyuki - 2007 - core.ac.uk
… N-tertbutylbenzenesulfenamide, an oxidation co-product formed from 1, interfered with carbon nucleophiles. In this communication, we present the results for the 1-mediated one-pot β-…
Number of citations: 0 core.ac.uk
J Matsuo, A Kawana, H Yamanaka… - Bulletin of the Chemical …, 2003 - journal.csj.jp
… This oxidation smoothly oxidized various alcohols to give carbonyl compounds in good-to-high yields along with N-tert-butylbenzenesulfenamide (2) which was separated from carbonyl …
Number of citations: 13 www.journal.csj.jp
J Matsuo, A Kawana, H Yamanaka, T Mukaiyama - Chemistry letters, 2003 - journal.csj.jp
… aldehydes and ketones under mild conditions by using a stoichiometric amount of N-chlorosuccinimide (NCS) in the coexistence of a catalytic amount of N-tertbutylbenzenesulfenamide …
Number of citations: 15 www.journal.csj.jp
J Matsuo, Y Aizawa - Tetrahedron letters, 2005 - Elsevier
… the case of ethyl octanoate, the reaction of 1 and lithium enolate of ethyl octanoate was competitively inhibited by protonation of the lithium enolate with N-tert-butylbenzenesulfenamide (…
Number of citations: 52 www.sciencedirect.com
M Golkari - 2023 - jcrs.ahvaz.iau.ir
… N-tertbutylbenzenesulfinimidoyl chloride [B2188], [32] and catalytic amounts of N-tertbutylbenzenesulfenamide [B2240] and NCS [C0291], [33] respectively. It is considered that B2188 …
Number of citations: 2 jcrs.ahvaz.iau.ir

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